4-(Hydrazinylmethyl)phenol
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Overview
Description
4-(Hydrazinylmethyl)phenol is an organic compound characterized by the presence of a phenol group and a hydrazinylmethyl substituent. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The phenol group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydrazinylmethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with hydrazine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process. Another method involves the reduction of a nitro-substituted phenol to the corresponding amino compound, followed by the reaction with hydrazine .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing readily available starting materials and minimizing waste generation .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-(Hydrazinylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The hydrazine moiety can form stable complexes with metal ions, affecting enzyme activity and cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
3-(Hydrazinylmethyl)-4-methoxyphenol: This compound has a methoxy group instead of a hydroxyl group, which affects its reactivity and solubility.
Phenol: Lacks the hydrazinylmethyl substituent, making it less reactive in certain chemical reactions.
Hydroquinone: Contains two hydroxyl groups, providing different redox properties compared to 4-(Hydrazinylmethyl)phenol.
Uniqueness: this compound’s unique combination of a phenol group and a hydrazinylmethyl substituent imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-(hydrazinylmethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-9-5-6-1-3-7(10)4-2-6/h1-4,9-10H,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKKJQABUJCNLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590832 |
Source
|
Record name | 4-(Hydrazinylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158438-44-9 |
Source
|
Record name | 4-(Hydrazinylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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